molecular formula C25H43NO3 B609885 Pdp-EA CAS No. 861891-72-7

Pdp-EA

Cat. No.: B609885
CAS No.: 861891-72-7
M. Wt: 405.6 g/mol
InChI Key: BIOVSNWTCKRADD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pdp-EA primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an activator of FAAH . It enhances the amidohydrolase activity of FAAH, which is responsible for the hydrolysis of fatty acid amides . This interaction leads to an increase in the breakdown of certain endocannabinoids, thereby modulating their levels within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By increasing the activity of FAAH, this compound can influence the levels of endocannabinoids, which are key signaling molecules in this pathway . The downstream effects of this modulation can vary widely, as endocannabinoids have diverse roles in the body’s physiology .

Pharmacokinetics

Factors such as how well this compound is absorbed in the body, how it is distributed among different tissues, how it is metabolized, and how quickly it is excreted would all influence its overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the endocannabinoid system . By enhancing the activity of FAAH, this compound can modulate the levels of endocannabinoids in the body . This could potentially influence a variety of physiological processes, given the wide-ranging roles of endocannabinoids .

Biochemical Analysis

Biochemical Properties

Pdp-EA plays a significant role in biochemical reactions, particularly as an activator of FAAH. This interaction with FAAH appears to enhance the enzyme’s activity by reducing the negative feedback from free ethanolamine .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with FAAH. By reducing the negative feedback from free ethanolamine, this compound enhances the activity of FAAH . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the metabolic pathways related to FAAH. It interacts with this enzyme and potentially influences metabolic flux or metabolite levels .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOVSNWTCKRADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861891-72-7
Record name 861891-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does Pdp-EA interact with plants to enhance seedling growth?

A1: Research suggests that this compound enhances seedling growth in upland cotton (Gossypium hirsutum L.) by interacting with Fatty Acid Amide Hydrolase (FAAH) enzymes. [] this compound stimulates FAAH activity, leading to increased hydrolysis of N-acylethanolamines (NAEs) and NAE-oxylipins. [] This decrease in endogenous NAEs and NAE-oxylipins, particularly linoleoylethanolamide and 9-hydroxy linoleoylethanolamide, is correlated with enhanced seedling growth. [] This mechanism was observed in both transgenic cotton lines overexpressing AtFAAH (Arabidopsis FAAH) and in non-transgenic lines treated with this compound. []

Q2: Are there other research areas where this compound is being investigated?

A2: While the provided research focuses on plant science, it's worth noting that this compound is also being explored in other fields. For example, Transport et Infrastructures Gaz France (TIGF) is collaborating with the Université de Pau et des Pays de l’Adour (UPPA) on research projects related to the energy transition. [] While the specific role of this compound is not detailed in this context, its mention alongside research on renewable gas sources suggests potential avenues for further investigation. []

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